5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Description
5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazol-2-one derivative featuring a substituted benzylamino group at the 5-position of the heterocyclic core. The compound’s structure includes:
- Benzimidazol-2-one core: A bicyclic system with nitrogen atoms at positions 1 and 3.
- Substituent: A benzylamino group attached to the 5-position, where the benzyl moiety is substituted with a benzyloxy group at the 4-position and an ethoxy group at the 3-position.
The molecular formula is inferred as C23H23N3O3, with a molecular weight of 389.45 g/mol.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C23H23N3O3/c1-2-28-22-12-17(8-11-21(22)29-15-16-6-4-3-5-7-16)14-24-18-9-10-19-20(13-18)26-23(27)25-19/h3-13,24H,2,14-15H2,1H3,(H2,25,26,27) |
InChI Key |
RFENEBCOLGVIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with urea under high-temperature conditions (150-250°C) to form benzimidazolone.
Substitution Reactions: The benzimidazolone is then subjected to nitration and reduction reactions to introduce the amino group at the 5-position.
Coupling Reaction: The final step involves coupling the 5-amino benzimidazolone with 4-(benzyloxy)-3-ethoxybenzylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It can serve as a probe for studying biological pathways and molecular interactions involving benzimidazole derivatives.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural similarities with other benzimidazol-2-one derivatives, differing primarily in substituent patterns. Key analogues include:
Table 1: Structural Comparison of Benzimidazol-2-one Derivatives
Key Observations:
Substituent Effects: The target compound’s benzyloxy and ethoxy groups are electron-donating, increasing lipophilicity compared to chloro-substituted analogues .
Positional Isomerism :
Physicochemical and Pharmacokinetic Considerations
Biological Activity
Overview of Benzimidazole Derivatives
Benzimidazoles are a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural modifications on the benzimidazole core can significantly influence their pharmacological profiles.
Structure-Activity Relationship (SAR)
The compound features a benzimidazole core substituted with an ethoxybenzyl group and a benzyloxy group. These substitutions may enhance lipophilicity and modulate interactions with biological targets.
| Structural Feature | Potential Biological Impact |
|---|---|
| Benzimidazole Core | Anticancer, antibacterial activity |
| Ethoxy Group | Increases solubility and bioavailability |
| Benzyloxy Group | May enhance binding affinity to target proteins |
Anticancer Activity
Research has shown that benzimidazole derivatives can exhibit significant anticancer activity. For instance, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression.
Case Study: Apoptosis Induction
A study evaluating a series of benzimidazole derivatives demonstrated that modifications at the 1 and 3 positions could lead to enhanced apoptosis in human cancer cell lines. The compound “5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one” may exhibit similar effects due to its structural characteristics.
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. The presence of electron-donating groups like ethoxy and benzyloxy may enhance the interaction with bacterial enzymes or membranes.
Research Findings on Antimicrobial Efficacy
Several studies have reported that benzimidazole derivatives possess activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | [Study A] |
| Escherichia coli | 16 µg/mL | [Study B] |
| Pseudomonas aeruginosa | 64 µg/mL | [Study C] |
Mechanistic Insights
The mechanism of action for compounds like “this compound” may involve:
- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis.
- Disruption of cellular respiration: Some derivatives affect mitochondrial function, leading to increased reactive oxygen species (ROS) production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
